molecular formula C9H12N2O2 B13569514 (S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine

(S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine

Cat. No.: B13569514
M. Wt: 180.20 g/mol
InChI Key: FHMQWVFXCUXEKN-ZETCQYMHSA-N
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Description

(S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a nitro group and a methyl group attached to a phenyl ring, along with an amine group attached to an ethan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine typically involves the amination of bulky ketones. One common method involves the use of amine transaminases, which are enzymes that catalyze the transfer of an amine group to a ketone substrate. The reaction conditions often include the presence of pyridoxal-5’-phosphate as a coenzyme, which serves as a molecular shuttle for ammonia .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of aluminum chloride as a catalyst in the bromination of 3-nitroacetophenone. The reaction is typically carried out in anhydrous diethyl ether at low temperatures .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo substitution reactions where the nitro or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

(S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes such as amine transaminases, which facilitate the transfer of amine groups. This interaction can influence various biochemical pathways, including those involved in the synthesis and metabolism of other organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both nitro and methyl groups on the phenyl ring. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(1S)-1-(2-methyl-3-nitrophenyl)ethanamine

InChI

InChI=1S/C9H12N2O2/c1-6-8(7(2)10)4-3-5-9(6)11(12)13/h3-5,7H,10H2,1-2H3/t7-/m0/s1

InChI Key

FHMQWVFXCUXEKN-ZETCQYMHSA-N

Isomeric SMILES

CC1=C(C=CC=C1[N+](=O)[O-])[C@H](C)N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(C)N

Origin of Product

United States

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